(S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide
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Overview
Description
(S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes an amino group, a chlorobenzyl group, and a dimethyl-butyramide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and (S)-3-amino-2,2-dimethylbutanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and minimal waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the chlorobenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl chloride: A related compound used in the synthesis of various organic molecules.
Benzyl chloride: Another similar compound with a chloromethyl group attached to a benzene ring.
N-(2-chloro-benzyl)-3,N-dimethyl-butyramide: A non-chiral analog of the compound .
Uniqueness
(S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide is unique due to its chiral nature and the presence of both an amino group and a chlorobenzyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-N,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-9(2)12(15)13(17)16(3)8-10-6-4-5-7-11(10)14/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVPLCOXNLDOSE-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=CC=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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